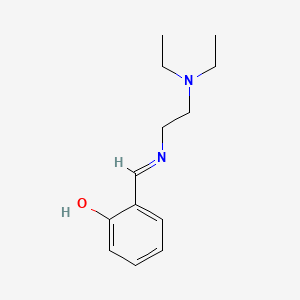
Salicylaldehyde-diethylaminoethylamine schiff base
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Salicylaldehyde-diethylaminoethylamine schiff base is a type of Schiff base compound formed by the condensation of salicylaldehyde and diethylaminoethylamine. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are widely used in various fields due to their versatile chemical properties. This particular Schiff base is known for its applications in coordination chemistry, catalysis, and as a ligand in metal complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of salicylaldehyde-diethylaminoethylamine schiff base typically involves the condensation reaction between salicylaldehyde and diethylaminoethylamine. The reaction is usually carried out by refluxing the reactants in a suitable solvent such as methanol or ethanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The reaction mixture is heated at 60-80°C for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
Salicylaldehyde-diethylaminoethylamine schiff base undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its amine and aldehyde components.
Substitution: The imine group (C=N) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will regenerate the original amine and aldehyde.
科学研究应用
Salicylaldehyde-diethylaminoethylamine schiff base has a wide range of applications in scientific research:
作用机制
The mechanism by which salicylaldehyde-diethylaminoethylamine schiff base exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
相似化合物的比较
Similar Compounds
Salicylaldehyde Schiff bases: These compounds share the salicylaldehyde moiety but differ in the amine component.
Diethylaminoethylamine Schiff bases: These compounds share the diethylaminoethylamine moiety but differ in the aldehyde component.
Uniqueness
Salicylaldehyde-diethylaminoethylamine schiff base is unique due to its specific combination of salicylaldehyde and diethylaminoethylamine, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its antimicrobial activity set it apart from other Schiff bases .
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
2-[2-(diethylamino)ethyliminomethyl]phenol |
InChI |
InChI=1S/C13H20N2O/c1-3-15(4-2)10-9-14-11-12-7-5-6-8-13(12)16/h5-8,11,16H,3-4,9-10H2,1-2H3 |
InChI 键 |
PKMPLUBOIQNPGM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN=CC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















